molecular formula C14H8ClF3N2O3 B5059697 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5059697
M. Wt: 344.67 g/mol
InChI Key: ZPSWGBORXUBKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a member of the benzamide family and is known for its ability to inhibit certain enzymes, making it a potential candidate for developing new drugs.

Mechanism of Action

The mechanism of action of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of FAAH and MAGL enzymes, which are responsible for the breakdown of endocannabinoids. By inhibiting these enzymes, the compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide have been extensively studied. The compound has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is its ability to selectively inhibit FAAH and MAGL enzymes without affecting other enzymes. This makes it a potential candidate for developing drugs that target the endocannabinoid system with fewer side effects. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. One potential direction is to develop new drugs that target the endocannabinoid system using this compound as a lead compound. Another direction is to study the compound's effects on other physiological processes such as metabolism and immune function. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility in water.

Synthesis Methods

The synthesis of 3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)aniline with 3-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically performed under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in developing new drugs. The compound has been shown to inhibit certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in the regulation of endocannabinoid signaling. This makes it a potential candidate for developing drugs that target the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation.

properties

IUPAC Name

3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-11-6-8(4-5-12(11)20(22)23)13(21)19-10-3-1-2-9(7-10)14(16,17)18/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSWGBORXUBKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

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